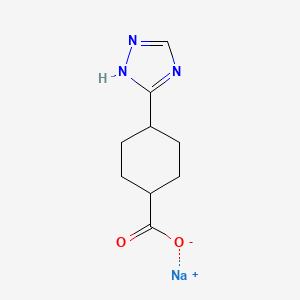

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 2287341-61-9 . It has a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The Inchi Code for this compound is1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1/t6-,7+; . Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Structural Analysis

- Energetic Compound Synthesis : Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate was synthesized using diaminomaleodinitrile, characterized by FT-IR, MS, and EA, and its thermal stability was measured using DSC (Qin et al., 2016).

- Synthesis in Schiff-base Reactions : This compound was utilized as a head unit building block in Schiff-base reactions, leading to the formation of new macrocyclic complexes (Brandt et al., 2007).

Mass Spectrometric Studies

- Mass Spectrometric Fragmentation : The study focused on mass spectrometric fragmentation patterns of similar compounds, providing insights for pharmaceutical science (Salionov et al., 2015).

Synthesis of Derivatives and Complexes

- Derivative Synthesis : Synthesis of highly functionalized CF3-1,2,3-triazoles was achieved, demonstrating the versatility of this compound in chemical synthesis (Usachev et al., 2011).

Biochemical Studies

- Biochemical Parameter Analysis : Analysis of serum biochemical parameters in experimental rats revealed potential uses of similar compounds as antioxidants and immune-modulating agents (Danilchenko, 2017).

Antimicrobial Activity

- Antimicrobial and Surface Activity : this compound derivatives showed antimicrobial activity and potential as surface active agents (El-Sayed, 2006).

Cycloaddition Synthesis

- Cycloaddition for Synthesis : The compound played a role in the synthesis of 4-aryl-NH-1,2,3-triazoles, showcasing its importance in chemical reactions (Quan et al., 2014).

Antitumor Research

- Potential Antitumor Applications : Studies on derivatives of this compound showed promising results in antitumor research (Saidov et al., 2014).

In Vitro Antitumor Properties

- In Vitro Antitumor Testing : Copper(I) complexes containing similar compounds were tested for in vitro antitumor properties, indicating potential clinical applications (Marzano et al., 2006).

Crystal Structure and Biological Activity

- Crystal Structure Analysis : Analysis of the crystal structure of derivatives provided insights into their antiproliferative and antiinflammatory activities (Mazur et al., 2011).

Novel Antibiotics Synthesis

- Novel Antibiotics Synthesis : Synthesis of new semisynthetic penicillins using sodium salts of similar compounds demonstrated the role of these compounds in the development of new antibiotics (Cheptea et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to cytotoxic effects.

Biochemical Pathways

Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .

Result of Action

1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that the compound may induce cell death in these cells.

Action Environment

The compound’s sodium salt form suggests that it may be stable under normal storage conditions .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate may interact with these enzymes, potentially influencing their activity.

Molecular Mechanism

It is known that 1,2,4-triazole derivatives can form Schiff bases through the addition of an amine to a carbonyl group, leading to the formation of a carbinolamine intermediate and the sequential elimination of a water molecule . This suggests that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound has good thermal stability, with decomposition temperatures ranging from 212 to 259 °C .

Properties

IUPAC Name |

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNURNZUCZDBT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)

![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)

![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)